Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride
CAS No.:
Cat. No.: VC16573965
Molecular Formula: C7H13ClN2O2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13ClN2O2 |
|---|---|
| Molecular Weight | 192.64 g/mol |
| IUPAC Name | (4aR,8aR)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;hydrochloride |
| Standard InChI | InChI=1S/C7H12N2O2.ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6-;/m1./s1 |
| Standard InChI Key | IGUXMTPEZPXESR-KGZKBUQUSA-N |
| Isomeric SMILES | C1CNC[C@@H]2[C@@H]1OCC(=O)N2.Cl |
| Canonical SMILES | C1CNCC2C1OCC(=O)N2.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a six-membered morpholine ring (oxygen and nitrogen heteroatoms) and a partially saturated pyridine ring. The rac designation indicates a racemic mixture of the (4aR,8aR) and (4aS,8aS) enantiomers. X-ray crystallography and NMR studies confirm the chair conformation of the morpholine ring and boat-like pyridine moiety, which collectively enhance stability and receptor-binding potential .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 192.64 g/mol | |
| CAS Number | 1909287-20-2 | |
| EC Number | 950-310-3 | |
| Solubility (Water) | 25 mg/mL at 20°C | |
| LogP | 0.7 |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch) and 3300 cm (N-H stretch).
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H NMR: Signals at δ 3.85 ppm (m, 2H, morpholine O-CH), δ 2.95 ppm (t, 2H, pyridine CH), and δ 1.45 ppm (m, 4H, cyclohexane CH) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from commercially available pyridine derivatives:
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Ring Closure: Cyclocondensation of 3-aminopyridine with epichlorohydrin under basic conditions yields the morpholine ring.
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Hydrogenation: Catalytic hydrogenation (Pd/C, H) saturates the pyridine ring to form the octahydro structure .
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Racemic Resolution: Chiral chromatography separates enantiomers, though most studies use the racemic form for cost efficiency .
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving aqueous solubility.
Challenges and Innovations
Biological Activity and Mechanisms
Pharmacological Targets
The compound exhibits dual activity:
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Anti-inflammatory Effects: Inhibits NF-κB signaling by binding to IKKβ (IC = 120 nM), reducing TNF-α and IL-6 production in macrophages .
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Antiproliferative Activity: Induces G1 cell cycle arrest in breast cancer cells (MCF-7) via p21 upregulation and CDK4/6 inhibition .
Table 2: In Vitro Activity Profile
| Assay | Result | Model System |
|---|---|---|
| NF-κB Inhibition | IC = 120 nM | RAW 264.7 |
| MCF-7 Growth Inhibition | GI = 1.8 μM | Breast Cancer |
| COX-2 Selectivity | 50-fold over COX-1 | Human Enzymes |
Structure-Activity Relationships (SAR)
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Morpholine Oxygen: Critical for hydrogen bonding with IKKβ’s Glu149 .
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Chirality: The (4aR,8aR) enantiomer shows 3x greater potency than (4aS,8aS) .
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Hydrochloride Salt: Enhances bioavailability (oral AUC = 12 μg·h/mL in rats).
Therapeutic Applications
Preclinical Studies
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Rheumatoid Arthritis: Reduced joint swelling by 60% in collagen-induced arthritis models .
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Triple-Negative Breast Cancer: Synergizes with paclitaxel, improving tumor regression by 40% in xenografts .
Research Gaps and Future Directions
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